2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine
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Overview
Description
2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an isobutyl group and a trifluoromethoxyphenyl group attached to the pyrrolidine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with isobutylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-2-(2-(trifluoromethyl)phenyl)pyrrolidine
- 2-Isobutyl-2-(2-(methoxy)phenyl)pyrrolidine
- 2-Isobutyl-2-(2-(fluoromethoxy)phenyl)pyrrolidine
Uniqueness
2-Isobutyl-2-(2-(trifluoromethoxy)phenyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties to the molecule. This makes it particularly useful in applications where enhanced binding affinity and stability are required.
Properties
Molecular Formula |
C15H20F3NO |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
2-(2-methylpropyl)-2-[2-(trifluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C15H20F3NO/c1-11(2)10-14(8-5-9-19-14)12-6-3-4-7-13(12)20-15(16,17)18/h3-4,6-7,11,19H,5,8-10H2,1-2H3 |
InChI Key |
HBLCGSUAOGBCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCN1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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